5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
The compound 5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic molecule combining pyrazole, furan, and benzothiazole moieties. Its structure features a pyrazole ring substituted at position 3 with a carboxamide group linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole fragment and at position 5 with a furan-2-yl group.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(11-8-10(18-19-11)12-5-3-7-21-12)17-15-16-9-4-1-2-6-13(9)22-15/h3,5,7-8H,1-2,4,6H2,(H,18,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXWOOXAQDIRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NNC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring fused with a furan moiety and a benzothiazole group, which are known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Activity
Research indicates that compounds with a pyrazole core often exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of pyrazole showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound also shows potential antimicrobial effects. In vitro studies have highlighted that pyrazole derivatives can inhibit various bacterial strains including E. coli and Staphylococcus aureus. One particular study reported that certain derivatives achieved over 90% inhibition against these pathogens at specific concentrations .
3. Antiviral Properties
Recent advances in heterocyclic compounds have identified antiviral activities among pyrazole derivatives. Compounds similar to this compound were tested against viral strains such as HSV-1 and showed promising inhibition rates .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining furan and benzothiazole derivatives with hydrazine to form the pyrazole ring.
- Carboxamidation : Introduction of the carboxamide group through acylation reactions.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Comparable Compounds
Key Comparisons
Core Heterocycles and Pharmacophores
- The target compound’s pyrazole-benzothiazole core distinguishes it from indole-based analogs (e.g., Compound 1a and 3d). Benzothiazoles are structurally rigid and may enhance binding affinity to hydrophobic enzyme pockets compared to indoles .
- The furan-2-yl substituent is shared with Compounds 3d, 9, and 10. Furan’s electron-rich nature may improve solubility or participate in π-π interactions in biological targets .
Synthetic Routes
- The target compound’s carboxamide linkage resembles the carbohydrazide in Compound 3d, but the latter’s synthesis involves Schiff base formation between aldehydes and carbohydrazides . In contrast, benzothiazole-containing compounds (e.g., ) often employ cyclization reactions of thioamides or amines .
Biological Activity
- While the target compound lacks explicit activity data, indole-pyrazole hybrids (e.g., Compound 1a) show potent antiviral effects against HSV-1, suggesting that pyrazole derivatives with electron-withdrawing groups (e.g., tetrachlorodioxoisoindoline) enhance activity .
- Benzothiazole derivatives are frequently explored for antimicrobial and anticancer applications due to their ability to intercalate DNA or inhibit kinases .
Substituents like tetrahydroxybutyl (Compound 3d) or methylsulfonyl () may increase polarity and water solubility compared to the target compound’s simpler furan-benzothiazole system .
Preparation Methods
Claisen-Schmidt Condensation and Cyclocondensation
The pyrazole ring is constructed through a 1,3-dipolar cycloaddition between a β-keto ester/amide and hydrazine hydrate. A modified Claisen-Schmidt condensation forms the α,β-unsaturated ketone precursor:
-
Formation of α,β-unsaturated ketone :
Furan-2-carbaldehyde reacts with ethyl acetoacetate under acidic conditions (acetic acid, 80°C) to yield 3-(furan-2-yl)prop-2-en-1-one. -
Cyclization with hydrazine :
The enone undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux (18 h), forming 5-(furan-2-yl)-1H-pyrazole-3-carboxylate. Hydrolysis with NaOH (2 M, 60°C) yields the carboxylic acid.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetic acid, 80°C | 78% |
| 2 | Hydrazine hydrate, EtOH, reflux | 85% |
| 3 | NaOH (2 M), 60°C | 92% |
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction time. A mixture of furan-2-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol (5 min, 150 W) achieves 89% yield of the pyrazole ester, with comparable hydrolysis efficiency.
Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
Cyclization of Cyclohexanone Thiosemicarbazide
A two-step process derived from tetrahydrobenzothiazole syntheses:
-
Thiosemicarbazide formation : Cyclohexanone reacts with thiosemicarbazide in ethanol (reflux, 6 h) to form cyclohexanone thiosemicarbazone.
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Cyclization : Treatment with H2S gas in DMF (0°C to RT, 12 h) induces cyclization, yielding the tetrahydrobenzothiazole amine.
Analytical Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 1.65–1.72 (m, 4H, cyclohexane), 2.45 (t, 2H), 2.80 (t, 2H), 5.21 (s, 2H, NH2).
Amide Coupling Strategies
Acid Chloride Mediated Coupling
The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2, reflux, 3 h). Subsequent reaction with tetrahydrobenzothiazol-2-amine in dry THF (0°C to RT, 12 h) affords the target compound.
Optimization Insights :
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (24 h, RT) achieves 82% yield with minimal racemization.
Mechanistic Considerations
Pyrazole Cyclization Mechanism
The 1,3-dipolar cycloaddition proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by intramolecular cyclization and aromatization (Figure 1).
Tetrahydrobenzothiazole Formation
Cyclohexanone thiosemicarbazone undergoes H2S-mediated cyclization, where sulfur incorporation generates the thiazole ring (Scheme 2).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H2O = 70:30) confirms >98% purity.
Challenges and Optimization
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 5-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide?
The compound is synthesized via multi-step reactions involving:
- Amide bond formation : Coupling pyrazole-3-carboxylic acid derivatives with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under peptide coupling agents (e.g., EDC/HOBt) .
- Heterocyclic assembly : Cyclization of intermediates using catalysts like Pd(PPh₃)₄ for furan-thiazole linkage . Critical conditions include anhydrous solvents (DMF, THF), controlled temperatures (60–80°C), and inert atmospheres to prevent oxidation .
Q. How is the compound characterized structurally, and what analytical methods ensure purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and benzothiazole rings .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved via reverse-phase HPLC with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 356.12 [M+H]⁺) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions due to hydrolysis of the amide bond .
- Thermal stability : Stable up to 150°C, but prolonged heating (>24 hrs) at 80°C in solution causes decomposition .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states for regioselective cyclization .
- Reaction path screening : Machine learning models trained on experimental data (e.g., solvent polarity, catalyst loading) reduce trial-and-error iterations by 40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Inconsistent antitumor activity (e.g., IC₅₀ ranging from 2–50 µM) may arise from assay variability. Standardizing cell lines (e.g., HepG2 vs. MCF7) and incubation times (48–72 hrs) improves reproducibility .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., oxidized furan derivatives) that may contribute to off-target effects .
Q. How does the fluorine substitution in structural analogs influence reactivity and bioactivity?
- Electron-withdrawing effects : Fluorine at the benzothiazole 4-position increases electrophilicity, enhancing kinase inhibition (e.g., 2.5-fold higher activity vs. non-fluorinated analogs) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro (t₁/₂ = 8.2 hrs vs. 3.5 hrs for non-fluorinated) .
Q. What experimental designs statistically optimize yield and minimize byproducts?
- Factorial Design of Experiments (DoE) : Screening factors (e.g., solvent polarity, temperature) identifies ethanol/water (7:3) as optimal for 82% yield vs. 55% in pure DMSO .
- Response Surface Methodology (RSM) : Maximizes purity (98%) by balancing reaction time (12 hrs) and catalyst concentration (0.5 mol%) .
Methodological Guidance
- Synthesis Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (e.g., use molecular sieves) .
- Biological Assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
